Abiraterone Isopropyl Ether-d7 is a deuterated derivative of Abiraterone, a steroidal compound primarily used in the treatment of prostate cancer. This compound is categorized as a selective inhibitor of the cytochrome P450 17-alpha-hydroxylase enzyme, which plays a crucial role in androgen biosynthesis. The presence of deuterium in the isopropyl ether form enhances its stability and facilitates its use in various scientific applications, including metabolic studies and pharmacokinetic evaluations.
Abiraterone Isopropyl Ether-d7 is synthesized from Abiraterone, which is derived from the natural steroid precursor pregnenolone. The compound falls under the classification of steroidal inhibitors and is specifically designed to target androgen production pathways. It is a modification aimed at improving the pharmacological profile of Abiraterone by incorporating deuterium, which can alter metabolic pathways and improve drug stability.
The synthesis of Abiraterone Isopropyl Ether-d7 involves several key steps:
The synthesis may utilize palladium-catalyzed reactions, which are common in organic synthesis for forming carbon-heteroatom bonds. The reaction conditions are optimized to ensure high yields while minimizing unwanted side reactions. For example, the use of specific solvents like tetrahydrofuran can enhance reaction efficiency.
The molecular formula for Abiraterone Isopropyl Ether-d7 is , with a molecular weight of approximately 398.6 g/mol. The structure features a steroid backbone with modifications that include an isopropyl ether group.
Abiraterone Isopropyl Ether-d7 undergoes various chemical reactions typical for steroidal compounds:
Reactions involving this compound are typically monitored using techniques such as thin-layer chromatography and mass spectrometry to confirm product formation and purity.
Abiraterone Isopropyl Ether-d7 functions by inhibiting the cytochrome P450 17-alpha-hydroxylase enzyme (CYP17A1). This enzyme catalyzes critical steps in the biosynthesis of androgens, including testosterone. By blocking this enzyme, Abiraterone effectively reduces androgen levels in patients, thereby slowing the growth of hormone-dependent tumors.
The inhibition leads to decreased proliferation of cancer cells and induces apoptosis in androgen-sensitive prostate cancer cells. This mechanism underscores its therapeutic efficacy in treating advanced prostate cancer.
Abiraterone Isopropyl Ether-d7 serves multiple scientific purposes:
Abiraterone isopropyl ether (C₂₇H₃₇NO) is a structural analog of the prostate cancer drug abiraterone, characterized by an isopropoxy group at the C3 position instead of the parent compound’s acetyl or hydroxyl moieties. This modification confers distinct physicochemical properties, including altered lipophilicity and metabolic stability. The compound retains the core pharmacophore essential for targeting cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1)—a key enzyme in androgen biosynthesis. Inhibition of CYP17A1 blocks androgen production in the testes, adrenal glands, and prostate tumor tissue, which is critical in castration-resistant prostate cancer (CRPC) where residual androgens drive disease progression [1] [6].
The synthesis of abiraterone isopropyl ether involves a multi-step process starting from dehydroepiandrosterone (DHEA). A pivotal intermediate is the 17-triflate derivative, which undergoes palladium-catalyzed coupling with 3-pyridylborane to form the C17-pyridyl moiety. Subsequent etherification introduces the isopropyl group at C3, replacing conventional esterification or oxidation steps used in abiraterone acetate production [6] [7]. This synthetic route highlights the compound’s role as a chemical precursor and a tool for probing structure-activity relationships (SAR).
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: